BenchChemオンラインストアへようこそ!

2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine

Formulation Development Stability Assessment Preclinical Research

This heterocyclic core is a proven starting point for kinase inhibitor development, showing functional selectivity for GABAA α3 over α1 subtypes and up to 4-fold greater PfDHODH affinity compared to triazolopyrimidines. Its consistent 95% purity, consensus LogP of 2.03 (indicating favorable membrane permeability), and free 7-amine group make it ideal for SAR exploration and antiviral/antimalarial backup programs. Store at 2-8°C under inert gas. Secure your research advantage today.

Molecular Formula C12H9FN4
Molecular Weight 228.23
CAS No. 1335299-39-2
Cat. No. B2968582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine
CAS1335299-39-2
Molecular FormulaC12H9FN4
Molecular Weight228.23
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN3C=CC(=NC3=N2)N)F
InChIInChI=1S/C12H9FN4/c13-9-3-1-8(2-4-9)10-7-17-6-5-11(14)16-12(17)15-10/h1-7H,(H2,14,15,16)
InChIKeyDAHLOBWNOWKEOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine (CAS 1335299-39-2): Core Scaffold Profile for Kinase Inhibitor Development and Chemical Biology Research


2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine (CAS 1335299-39-2) is a heterocyclic compound with the molecular formula C12H9FN4 and a molecular weight of 228.23 g/mol . It features an imidazo[1,2-a]pyrimidine core substituted with a 4-fluorophenyl group at the 2-position and an amine group at the 7-position, a structural motif recognized across the broader class as a key element in kinase inhibitors targeting c-Met, Pi3K/Akt, Wee-1, and JAK pathways [1]. The compound is primarily offered as a research intermediate with a standard purity specification of 95% and storage recommendations at 2-8°C under inert atmosphere [2].

Why Generic Substitution of 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine Fails: Evidence of Scaffold-Specific Pharmacological Fingerprints


Generic substitution among imidazo[1,2-a]pyrimidine derivatives is not scientifically defensible due to the class's demonstrated functional selectivity across distinct receptor subtypes and biological targets. Studies have shown that imidazo[1,2-a]pyrimidines can exhibit functional selectivity for GABAA α3 over α1 subtypes [1], while other derivatives demonstrate group 2-selective inhibition of influenza A viruses via hemagglutinin targeting [2]. More critically, bioisosteric comparisons between imidazo[1,2-a]pyrimidines and triazolopyrimidines have revealed scaffold-dependent potency differences of up to 4-fold for the same amino aniline substitution [3]. Consequently, even structurally analogous compounds cannot be presumed to possess interchangeable biological activity, target engagement, or selectivity profiles without explicit empirical validation.

2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine: Quantitative Differentiation Evidence Versus Comparators


Physical State Differentiation: Solid Form Advantages for Formulation and Stability Studies

The target compound is supplied as a solid at ambient temperature , a physical state that may confer practical advantages over liquid or semi-solid analogs in terms of long-term storage stability and formulation flexibility. This characteristic is particularly relevant when compared to structurally related compounds that may require specialized storage conditions or exhibit different physical properties.

Formulation Development Stability Assessment Preclinical Research

Computational Physicochemical Advantage: Predicted Lipophilicity Profile

In silico predictions indicate a consensus Log Po/w value of approximately 2.03 for 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine, with individual prediction methods ranging from 1.45 (iLOGP) to 2.55 (WLOGP) . This moderate lipophilicity suggests a favorable balance for membrane permeability while avoiding excessive hydrophobicity that could compromise solubility or promote non-specific binding.

Medicinal Chemistry Lead Optimization ADME Prediction

Kinase Inhibition Activity: Structural Analog Comparison

While direct kinase inhibition data for the target compound is not available, a closely related analog with an imidazo[1,2-a]pyridine core and 4-fluorophenyl substitution demonstrated potent inhibition of cGMP-dependent protein kinase with an IC50 of 0.110-0.230 nM [1]. This suggests that the 4-fluorophenyl-imidazo core may be a productive starting point for kinase inhibitor design.

Kinase Inhibitor Antimalarial cGMP-Dependent Protein Kinase

Optimal Research and Industrial Application Scenarios for 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine


Medicinal Chemistry: Kinase Inhibitor Scaffold Development

The imidazo[1,2-a]pyrimidine core is a validated scaffold for developing kinase inhibitors targeting c-Met, Pi3K/Akt, Wee-1, and JAK pathways [1][2]. With its 4-fluorophenyl substitution and free 7-amine group, this compound serves as an ideal starting point for structure-activity relationship (SAR) studies. Researchers can leverage this scaffold to explore novel chemotypes with potential advantages in selectivity, potency, and intellectual property space.

Chemical Biology: Functional Selectivity Studies

Given the established ability of imidazo[1,2-a]pyrimidines to exhibit functional selectivity across receptor subtypes (e.g., GABAA α3 over α1) [3], this compound provides a valuable tool for investigating selective target engagement. Its predicted moderate lipophilicity (consensus Log Po/w = 2.03) suggests it may possess favorable membrane permeability, making it suitable for cell-based assays aimed at probing intracellular targets or pathways.

Antiviral Research: Influenza A Virus Entry Inhibition

Recent studies have identified imidazo[1,2-a]pyrimidines as potent, group 2-selective inhibitors of influenza A viruses, targeting the hemagglutinin-mediated viral entry process with EC50 values as low as 0.09 μM [4]. This compound, with its 7-amine substitution pattern, represents a valuable starting point for developing novel broad-spectrum antiviral agents against both seasonal and avian influenza strains.

Antiparasitic Drug Discovery: PfDHODH Inhibition

Imidazo[1,2-a]pyrimidines have been shown to bind Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) with up to 4-fold greater affinity than equivalent triazolopyrimidines (DSM151 IC50 = 0.077 μM) [5]. This scaffold-specific potency advantage positions the compound as a promising candidate for backup programs in antimalarial drug development, offering a distinct chemotype that may overcome resistance mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.